REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10](O)=[O:11])=[CH:7][C:6]=2[CH:13]=1.S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([Cl:16])=[O:11])=[CH:7][C:6]=2[CH:13]=1
|
Name
|
|
Quantity
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827 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C=C(O2)C(=O)O)C1
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C=C(O2)C(=O)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |